

Chemical properties of 3-(4-Methylphenoxy)piperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Methylphenoxy)piperidine

Cat. No.: B1359081

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **3-(4-Methylphenoxy)piperidine**

Introduction

3-(4-Methylphenoxy)piperidine is a heterocyclic amine featuring a piperidine ring linked to a 4-methylphenoxy group via an ether bond. The piperidine motif is a significant structural element in a vast number of pharmaceuticals and natural alkaloids, valued for its conformational properties and its ability to interact with biological targets.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **3-(4-Methylphenoxy)piperidine**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-(4-Methylphenoxy)piperidine** are crucial for its application in research and development. While experimental data is limited, computational predictions provide valuable insights into its molecular characteristics.

Table 1: Summary of Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C12H17NO	[2]
Molecular Weight	191.27 g/mol	[3]
Monoisotopic Mass	191.13101 Da	[2]
IUPAC Name	3-(4-methylphenoxy)piperidine	
SMILES	CC1=CC=C(C=C1)OC2CCCN C2	[2]
InChI Key	XLKBIUMAMUGELV- UHFFFAOYSA-N	[2]
Predicted XlogP	2.4	[2]
CAS Number	902837-28-9 (for 2-methyl isomer)	[3]

Predicted Collision Cross Section (CCS) Data

Collision Cross Section (CCS) is an important physicochemical property that describes the effective area of an ion in the gas phase. It is increasingly used in analytical chemistry, particularly in ion mobility-mass spectrometry, for compound identification. The predicted CCS values for various adducts of **3-(4-Methylphenoxy)piperidine** are presented below.[\[2\]](#)

Table 2: Predicted Collision Cross Section (CCS) Values

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	192.13829	143.5
[M+Na] ⁺	214.12023	148.3
[M-H] ⁻	190.12373	146.5
[M+NH ₄] ⁺	209.16483	160.6
[M+K] ⁺	230.09417	145.0
[M+H-H ₂ O] ⁺	174.12827	135.9
[M+HCOO] ⁻	236.12921	161.6

Data calculated using
CCSbase.[\[2\]](#)

Synthesis and Characterization

The synthesis of 3-(phenoxy)methyl)piperidine scaffolds can be achieved through several established organic chemistry routes. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alcohol or alkoxide with an alkyl halide. For **3-(4-Methylphenoxy)piperidine**, this typically involves the coupling of a protected 3-hydroxypiperidine with a p-cresol derivative.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a representative method adapted from general procedures for synthesizing similar piperidine ether compounds.[\[4\]](#)[\[5\]](#)

Step 1: N-Protection of 3-Hydroxypiperidine

- Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add a base, such as triethylamine (Et₃N), to the solution.

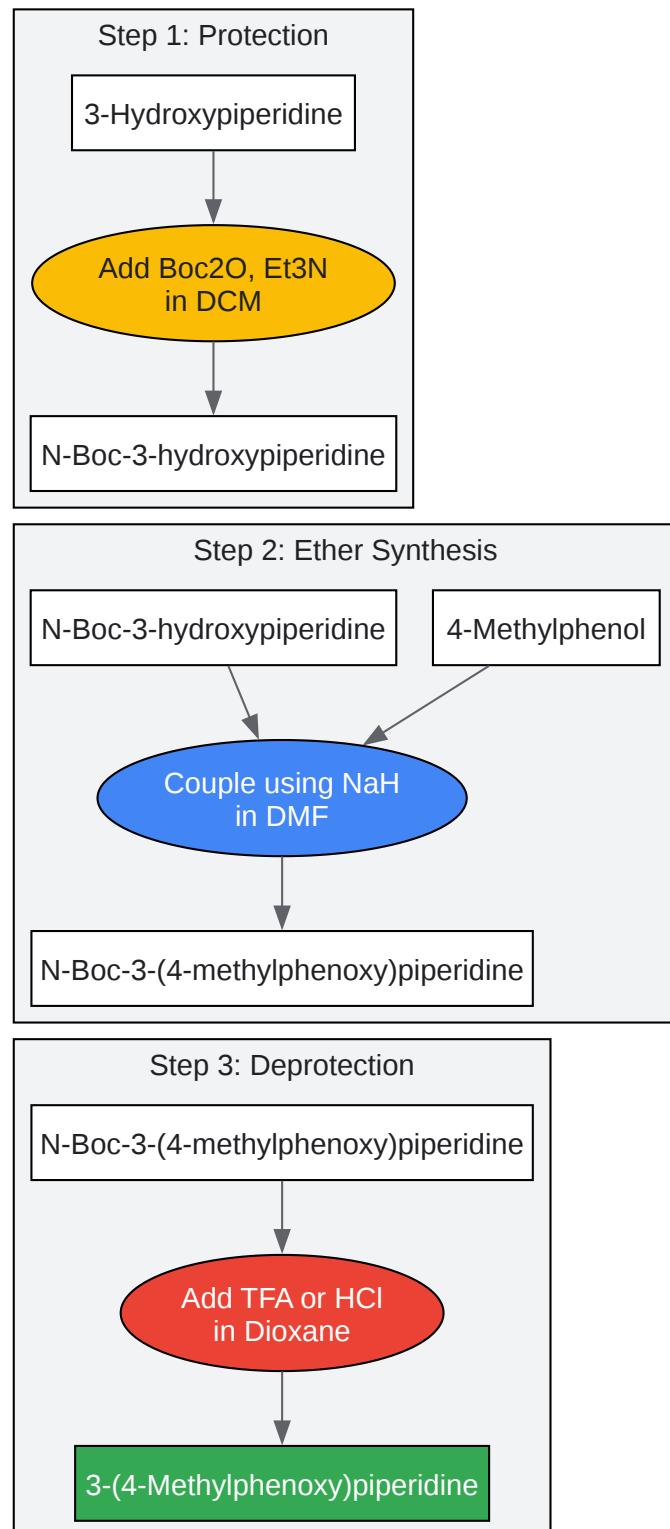
- Slowly add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), to introduce the tert-butyloxycarbonyl (Boc) protecting group onto the piperidine nitrogen.
- Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
- Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

- Dissolve N-Boc-3-hydroxypiperidine and 4-methylphenol (p-cresol) in a polar aprotic solvent like dimethylformamide (DMF).
- Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the hydroxyl group of the piperidine.
- Alternatively, a milder base like cesium carbonate (Cs₂CO₃) can be used.^[5]
- Introduce a suitable leaving group on the phenol if necessary, or directly couple the resulting alkoxide with a derivative of 4-methylphenol. A more common approach is to react the N-Boc-3-hydroxypiperidine alkoxide with a 4-methylphenyl source having a good leaving group. A Mitsunobu reaction is also a viable alternative.
- Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor progress by TLC.
- Upon completion, quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
- Purify the crude product using column chromatography on silica gel to obtain **N-Boc-3-(4-methylphenoxy)piperidine**.

Step 3: N-Deprotection

- Dissolve the purified **N-Boc-3-(4-methylphenoxy)piperidine** in a solvent such as DCM or dioxane.


- Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Remove the solvent and excess acid under reduced pressure.
- Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, **3-(4-Methylphenoxy)piperidine**, into an organic solvent.
- Dry, concentrate, and if necessary, purify further by chromatography or distillation to yield the pure product.

Characterization

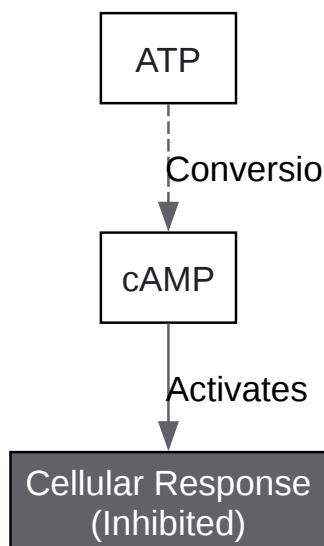
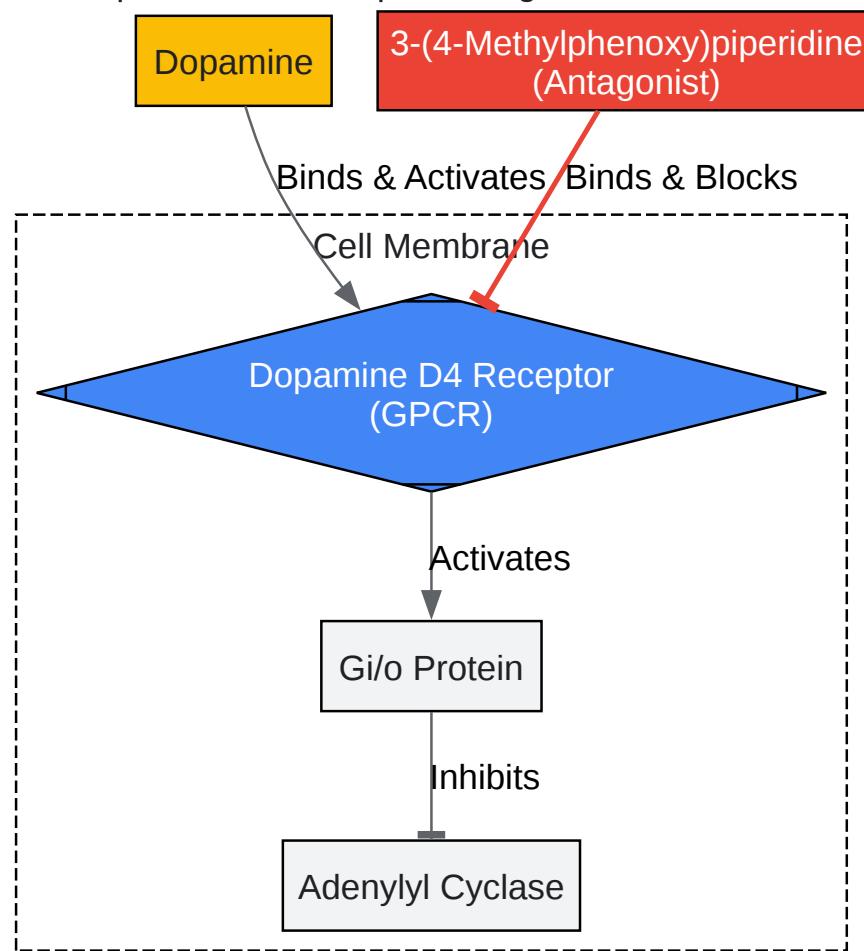
The final compound should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and purity.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Workflow for the Synthesis of 3-(4-Methylphenoxy)piperidine

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **3-(4-Methylphenoxy)piperidine**.



Biological Activity and Mechanism of Action

While specific biological data for **3-(4-Methylphenoxy)piperidine** is not extensively published, the broader class of (phenoxyethyl)piperidine derivatives has been investigated for various pharmacological activities. Analogs of this compound have shown affinity for several central nervous system (CNS) targets.

Dopamine D4 Receptor Antagonism

Research into fluorinated derivatives of 3-(phenoxyethyl)piperidine has identified potent and selective antagonists for the dopamine D4 receptor (D4R).^{[4][6]} For example, compounds with a 4-cyanophenoxy group showed Ki values in the low nanomolar range for D4R binding.^[6] Antagonism at the D4 receptor is being explored for its therapeutic potential in treating conditions like L-DOPA-induced dyskinesia in Parkinson's disease.^[4] The D4 receptor is a G-protein coupled receptor (GPCR) that typically signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block dopamine from binding to the receptor, thereby preventing this signaling cascade.

Dopamine D4 Receptor Antagonist Mechanism

[Click to download full resolution via product page](#)

Caption: Antagonist action at the Dopamine D4 receptor signaling pathway.

NMDA Receptor Antagonism

Other related piperidine structures have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor. For instance, a derivative, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, was found to be a potent and selective antagonist for the NR1/2B subunit of the NMDA receptor.^[7] NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. Antagonism of these receptors is a therapeutic strategy for various neurological and psychiatric disorders.

Other Potential Activities

Derivatives of phenoxyalkyl piperidines have also been synthesized and evaluated for antidepressant activity through the inhibition of biogenic amine reuptake and as ligands for histamine H3 receptors.^{[8][9]} Given the structural similarities, **3-(4-Methylphenoxy)piperidine** could be a candidate for screening against these and other CNS targets.

Safety and Handling

Detailed safety information for **3-(4-Methylphenoxy)piperidine** is not readily available. However, based on related piperidine and phenoxy compounds, appropriate safety precautions should be taken.

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.^{[10][11]} Wash hands thoroughly after handling.^[12]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.^[10]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.^{[10][13]}
- Hazards: Piperidine itself is flammable, toxic, and corrosive.^{[1][14]} While the derivatives may have different profiles, it is prudent to treat novel compounds with care. Skin and eye irritation may occur.^[10]

Conclusion

3-(4-Methylphenoxy)piperidine is a compound of significant interest due to its core structure, which is prevalent in many biologically active molecules. While specific experimental data on this exact molecule is sparse, the known activities of its close analogs, particularly as dopamine D4 and NMDA receptor antagonists, highlight its potential as a valuable scaffold for the development of novel CNS-active agents. The synthetic routes are well-established, allowing for the generation of this and related compounds for further screening and structure-activity relationship studies. As with any research chemical, it should be handled with appropriate safety measures in a controlled laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 3-(4-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. 3-(2-Methylphenoxy)Piperidine | C12H17NO | CID 24902282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- To cite this document: BenchChem. [Chemical properties of 3-(4-Methylphenoxy)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359081#chemical-properties-of-3-4-methylphenoxy-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com